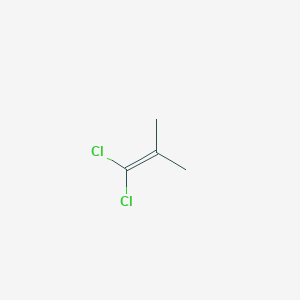![molecular formula C25H30 B14156289 Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]- CAS No. 107949-22-4](/img/structure/B14156289.png)
Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-” is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a butylcyclohexyl group and a methylphenylethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-” typically involves multi-step organic reactions. One possible route could include:
Formation of the butylcyclohexyl group: Starting with cyclohexane, a butyl group can be introduced through a Friedel-Crafts alkylation reaction using butyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the methylphenylethynyl group: This step might involve a Sonogashira coupling reaction, where a terminal alkyne (ethynyl group) is coupled with a halogenated benzene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
In an industrial setting, the production of such compounds would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be crucial to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
“Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the alkyne group to an alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of steric and electronic effects in aromatic substitution reactions.
Biology
While specific biological applications may not be well-documented, similar compounds are often investigated for their potential as pharmaceuticals or bioactive molecules.
Medicine
In medicine, derivatives of such compounds might be explored for their therapeutic properties, including anti-inflammatory or anticancer activities.
Industry
Industrially, this compound could be used in the development of advanced materials, such as liquid crystals or organic semiconductors.
Mécanisme D'action
The mechanism of action for “Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-” would depend on its specific application. Generally, the compound’s effects are mediated through interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-(4-butylcyclohexyl)-4-[(4-ethylphenyl)ethynyl]-
- Benzene, 1-(4-butylcyclohexyl)-4-[(4-methoxyphenyl)ethynyl]-
Uniqueness
The uniqueness of “Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-” lies in its specific substituents, which can influence its chemical reactivity and physical properties. The presence of the butylcyclohexyl group and the methylphenylethynyl group can lead to distinct steric and electronic effects compared to similar compounds.
Propriétés
Numéro CAS |
107949-22-4 |
|---|---|
Formule moléculaire |
C25H30 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
1-(4-butylcyclohexyl)-4-[2-(4-methylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C25H30/c1-3-4-5-21-12-16-24(17-13-21)25-18-14-23(15-19-25)11-10-22-8-6-20(2)7-9-22/h6-9,14-15,18-19,21,24H,3-5,12-13,16-17H2,1-2H3 |
Clé InChI |
UEWUXXCQZUSEKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-bromo-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B14156210.png)
![1-(4-Methoxy-2-methylphenyl)-3-[4-(trifluoromethyl)-2-thiazolyl]urea](/img/structure/B14156215.png)
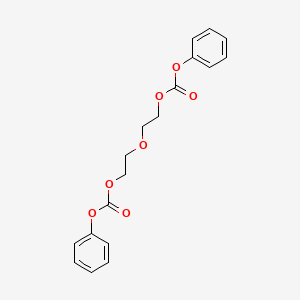
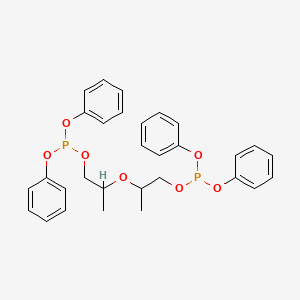
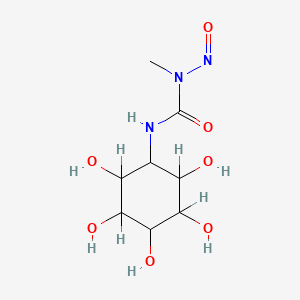
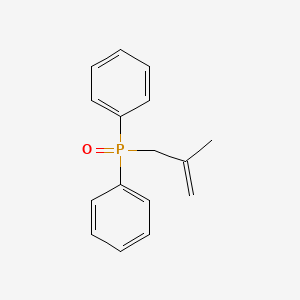
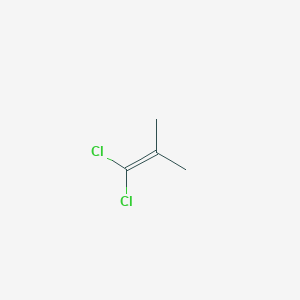

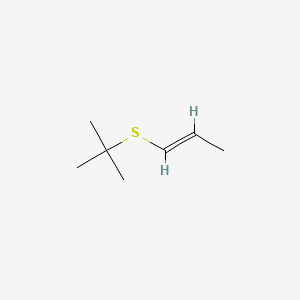
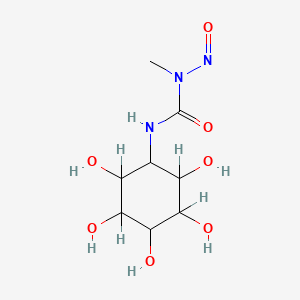
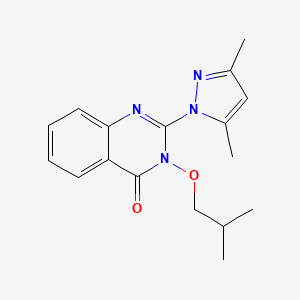
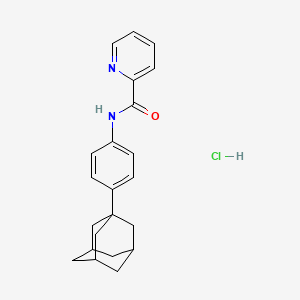
![11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14156306.png)
